Propanedinitrile, [(4-acetylphenyl)hydrazono]-
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Overview
Description
Propanedinitrile, [(4-acetylphenyl)hydrazono]- is a chemical compound with a complex structure that includes a propanedinitrile group and a hydrazono group attached to a 4-acetylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(4-acetylphenyl)hydrazono]- typically involves the reaction of 4-acetylphenylhydrazine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(4-acetylphenyl)hydrazono]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazono group to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrile or ketone derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Propanedinitrile, [(4-acetylphenyl)hydrazono]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propanedinitrile, [(4-acetylphenyl)hydrazono]- involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, [(4-methylphenyl)hydrazono]-: Similar structure but with a methyl group instead of an acetyl group.
Propanedinitrile, [(4-nitrophenyl)hydrazono]-: Contains a nitro group, which can significantly alter its chemical properties and reactivity.
Uniqueness
Propanedinitrile, [(4-acetylphenyl)hydrazono]- is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific reactivity is desired.
Properties
IUPAC Name |
2-[(4-acetylphenyl)hydrazinylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c1-8(16)9-2-4-10(5-3-9)14-15-11(6-12)7-13/h2-5,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALHPSDTGPNZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NN=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876659 |
Source
|
Record name | PROPANEDINITRILE, [(4-ACETYLPHENYL)HYDRAZONO]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55653-16-2 |
Source
|
Record name | PROPANEDINITRILE, [(4-ACETYLPHENYL)HYDRAZONO]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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